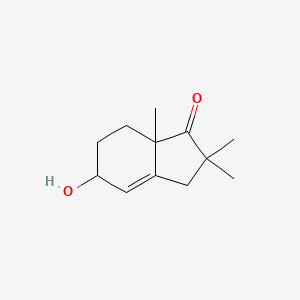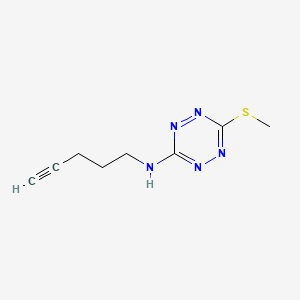
6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine is a compound that belongs to the class of tetrazine derivatives. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of a methylsulfanyl group and a pent-4-yn-1-yl group attached to the tetrazine ring. These structural features make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine typically involves multiple steps. One common approach is to start with the preparation of the tetrazine ring, followed by the introduction of the methylsulfanyl and pent-4-yn-1-yl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help in achieving efficient large-scale production.
化学反応の分析
Types of Reactions
6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazine ring can be reduced under specific conditions.
Substitution: The pent-4-yn-1-yl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the tetrazine ring can lead to dihydrotetrazine derivatives.
科学的研究の応用
6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets. The tetrazine ring can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The methylsulfanyl and pent-4-yn-1-yl groups can also influence the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
6-(Methylsulfanyl)-1,2,4,5-tetrazine: Lacks the pent-4-yn-1-yl group.
N-(Pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine: Lacks the methylsulfanyl group.
6-(Ethylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The presence of both the methylsulfanyl and pent-4-yn-1-yl groups in 6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool for various research applications.
特性
CAS番号 |
95209-19-1 |
|---|---|
分子式 |
C8H11N5S |
分子量 |
209.27 g/mol |
IUPAC名 |
6-methylsulfanyl-N-pent-4-ynyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C8H11N5S/c1-3-4-5-6-9-7-10-12-8(14-2)13-11-7/h1H,4-6H2,2H3,(H,9,10,11) |
InChIキー |
POWYBNFDKSUTIY-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN=C(N=N1)NCCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
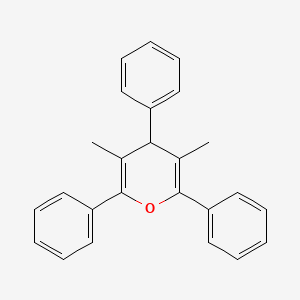
![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)

![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)


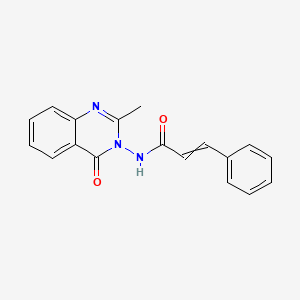
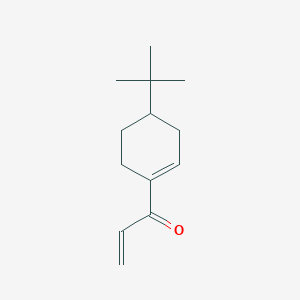
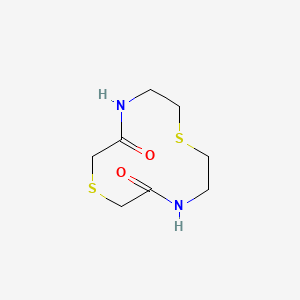
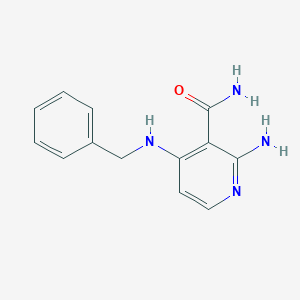
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
